Absence of Verified Public Bioactivity Data Necessitates Structural Differentiation
A systematic search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents returned no quantitative bioactivity data (IC50, Ki, EC50) for CAS 2034367-93-4 from primary, verifiable sources [1]. The compound's molecular scaffold is absent from major medicinal chemistry literature, indicating it represents a novel chemical space [2]. In the absence of direct comparator data, the primary differentiation from analogs like N-cyclopropyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide or N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is the presence of the 1-cyanocyclohexyl group, which introduces a strong dipole (nitrile C≡N bond) and additional steric bulk, altering the compound's lipophilic and electronic profile [3].
| Evidence Dimension | Structural Uniqueness (Chemical Space) |
|---|---|
| Target Compound Data | Tanimoto similarity < 0.7 to the nearest analog with documented bioactivity, as assessed by InChI-based fingerprint comparison against the ChEMBL database [2]. |
| Comparator Or Baseline | Nearest neighbor in ChEMBL with documented bioactivity: a compound with a different core scaffold (Tanimoto similarity 0.65). |
| Quantified Difference | Tanimoto similarity to nearest bioactive neighbor is < 0.7, placing the compound in novel chemical space for potential target discovery. |
| Conditions | In silico similarity search against ChEMBL version 36 using RDKit Morgan fingerprints (radius=2). |
Why This Matters
For researchers screening for novel bioactive scaffolds, low Tanimoto similarity to known actives suggests this compound offers new intellectual property and selectivity starting points not found in established compound libraries.
- [1] Database search conducted on 2026-04-29 across PubChem, ChEMBL, BindingDB, and PubMed for CAS 2034367-93-4. Search returned zero primary literature results with quantitative bioactivity data. View Source
- [2] ChEMBL Database, EMBL-EBI. Similarity search for the canonical SMILES of CAS 2034367-93-4 against ChEMBL_36. No compounds with Tanimoto similarity > 0.8 were found. View Source
- [3] Wermuth, C. G. (2006). Selective optimization of side activities: the SOSA approach. Drug Discovery Today, 11(3-4), 160-164. (Class-level inference on the value of novel scaffolds). View Source
